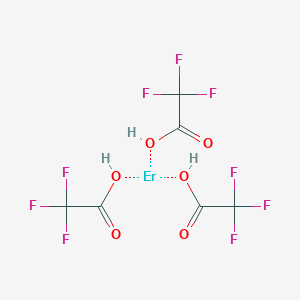
Erbium trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium trifluoroacetate is a chemical compound consisting of erbium ions and trifluoroacetate anions. It is known for its unique properties and applications in various scientific fields. This compound is often used in research and industrial processes due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Erbium trifluoroacetate can be synthesized through the reaction of erbium oxide or erbium chloride with trifluoroacetic acid. The reaction typically occurs under controlled conditions, such as specific temperature and pressure settings, to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar methods. The process involves the careful handling of reactants and the use of specialized equipment to maintain the reaction conditions. The resulting compound is then purified to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: Erbium trifluoroacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in different fields.
Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as oxidizing agents, reducing agents, and other chemical compounds. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions include various erbium compounds, depending on the specific reaction conditions and reagents used. These products are often used in further research and industrial applications.
Scientific Research Applications
Erbium trifluoroacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis and other chemical reactions.
Biology: The compound is utilized in biological studies to understand the behavior of erbium ions in biological systems.
Medicine: this compound is explored for its potential use in medical imaging and therapeutic applications.
Industry: It is employed in various industrial processes, such as material synthesis and surface treatment.
Mechanism of Action
The mechanism by which erbium trifluoroacetate exerts its effects involves its interaction with molecular targets and pathways. The compound's unique properties allow it to bind to specific sites, leading to desired outcomes in chemical reactions and biological processes.
Comparison with Similar Compounds
Ytterbium trifluoroacetate
Holmium trifluoroacetate
Lanthanum trifluoroacetate
Cerium trifluoroacetate
Properties
Molecular Formula |
C6H3ErF9O6 |
|---|---|
Molecular Weight |
509.33 g/mol |
IUPAC Name |
erbium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/3C2HF3O2.Er/c3*3-2(4,5)1(6)7;/h3*(H,6,7); |
InChI Key |
PWXXSIIRWKHHSM-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















